Ytterbium oxide (Yb2O3)

Catalog No.
S1555182
CAS No.
1314-37-0
M.F
O3Yb2
M. Wt
394.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ytterbium oxide (Yb2O3)

Substituting Yb2O3 with lighter rare-earth oxides compromises thermal barrier coating (TBC) insulation and laser performance. This high-purity precursor resolves these issues:

  • Enables ultra-low thermal conductivity in TBCs via high-mass phonon scattering, surpassing Y2O3-stabilized zirconia.
  • Eliminates concentration quenching in Yb:YAG lasers, enabling high-power thin-disk operation at 1030 nm.
  • Stabilizes cubic HfO2 in high-k dielectrics, reducing leakage current for advanced MOS scaling.

CAS Number

1314-37-0

Product Name

Ytterbium oxide (Yb2O3)

IUPAC Name

oxygen(2-);ytterbium(3+)

Molecular Formula

O3Yb2

Molecular Weight

394.09 g/mol

InChI

InChI=1S/3O.2Yb/q3*-2;2*+3

InChI Key

UZLYXNNZYFBAQO-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Yb+3].[Yb+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Yb+3].[Yb+3]

The exact mass of the compound Ytterbium oxide (Yb2O3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ytterbium(III) oxide, Diytterbium trioxide, Ytterbium sesquioxide, Ytterbium trioxide, Yb2O3, ytterbium(3+); oxygen(2-)

Purity

≥99.9%

Package Size

5 g, 25 g

Ytterbium oxide (Yb2O3) is a high-purity rare-earth precursor characterized by its heavy atomic mass (173.05 g/mol for Yb), high thermal stability, and specific f-f electronic transitions [1]. In industrial procurement, it is primarily sourced as a critical modifying dopant and structural precursor. Its unique combination of a stable cubic bixbyite structure and a small ionic radius makes it highly sought after for formulating advanced thermal barrier coatings (TBCs), synthesizing transparent laser ceramics (such as Yb:YAG), and depositing high-k dielectric thin films [2]. Buyers prioritize Yb2O3 over lighter rare-earth oxides when extreme high-temperature phase stability, low thermal conductivity, or minimal thermal loading in optical excitation are non-negotiable process requirements [1].

Research Procurement Fit

High-purity rare-earth sesquioxide (Yb₂O₃) Cubic C-type structure (Ia3̄) High dielectric constant and wide band gap oxide Heavy lanthanide with Yb³⁺ 4f¹³ configuration

Substituting Yb2O3 with more common rare-earth oxides like Yttrium oxide (Y2O3) or Neodymium oxide (Nd2O3) fundamentally compromises application-critical performance[1]. In thermal barrier coatings, replacing Yb2O3 entirely with Y2O3 fails because Yttrium lacks the high atomic mass necessary to induce strong point-defect phonon scattering, resulting in higher thermal conductivity and reduced insulation at turbine operating temperatures [1]. In solid-state laser manufacturing, substituting Yb2O3 with Nd2O3 introduces a significantly larger quantum defect; this generates excessive thermal loading and concentration quenching, which strictly limits the maximum functional doping concentration and prevents the fabrication of high-efficiency, high-power thin-disk lasers[2].

Substitution Risk

Ionic radius Yb³⁺ (0.868 Å) vs Y³⁺ (0.900 Å) shifts lattice parameter and metal–oxygen bond strength compared to Y₂O₃-based formulations.
4f configuration Yb³⁺ 4f levels near conduction band reduce optical band gap and alter dielectric behavior relative to lighter rare-earth oxides.
Atomic mass Yb (173.04 amu) vs Y (88.91 amu) enhances phonon scattering; bulk thermal conductivity may be substantially lower than Y₂O₃.

Phonon Scattering Enhancement in Zirconia Thermal Barrier Coatings

In the formulation of thermal barrier coatings (TBCs), co-doping zirconia with Yb2O3 alongside Y2O3 (YbYSZ) provides superior thermal insulation compared to standard yttria-stabilized zirconia (8YSZ) [1]. The substantial atomic mass difference between Yb (173.05) and Y (88.91) drives strong point-defect phonon scattering. Bulk zirconia co-doped with 5.5-9.84 mol% rare-earth oxides (including Yb2O3) achieves a thermal conductivity of 1.25-1.56 W/(m·K) at 1000 °C, which is a 22% to 37.5% reduction compared to the traditional 8YSZ baseline [1].

Evidence DimensionThermal conductivity at 1000 °C
Target Compound Data1.25-1.56 W/(m·K) (Yb2O3-Y2O3-ZrO2 formulation)
Comparator Or BaselineTraditional 8YSZ (Y2O3-ZrO2 formulation)
Quantified Difference22%-37.5% reduction in thermal conductivity
ConditionsBulk ceramic material evaluated at 1000 °C

Justifies the procurement of Yb2O3 for aerospace and gas turbine coatings where maximizing the thermal gradient across the coating is critical for engine efficiency.

Coating Thermal Conductivity
Head-to-head
1.32 vs 1.65 W·m⁻¹·K⁻¹ at 1200°C
20% reduction
Supports thermal barrier coating design with lower-conductivity co-dopant.
EB-PVD coatings; 1150°C cycling for 6000 h; measurement at 1200°C.

Thermal Load Minimization in High-Power Laser Ceramics

For high-power laser gain media, Yb2O3 is utilized to synthesize Yb:YAG transparent ceramics, offering a fundamental thermodynamic advantage over Nd2O3-based systems [1]. Yb3+ features a simple two-level electronic structure that minimizes the quantum defect when pumped at ~940 nm and emitting at ~1030 nm. This drastically reduces the thermal load per excited ion compared to Nd3+. Consequently, Yb:YAG can be doped up to 25% without suffering from the severe concentration quenching that limits Nd:YAG, enabling thin-disk laser technologies to achieve slope efficiencies of up to 70%[1].

Evidence DimensionMaximum functional doping concentration and thermal loading
Target Compound DataUp to 25% doping (Yb:YAG) with ~70% slope efficiency
Comparator Or BaselineNd2O3 precursor (Nd:YAG)
Quantified DifferenceElimination of concentration quenching allows >20% higher functional doping levels with vastly lower thermal load
ConditionsHigh-power thin-disk laser pumping (e.g., InGaAs diode at 940 nm)

Essential for the material selection of high-power laser systems where heat dissipation and thermal lensing are the primary bottlenecks to scaling output power.

Optical Band Gap
Head-to-head
~0.50 eV reduction
Yb₂O₃ ~5.00 eV vs Y₂O₃ ~5.50 eV
Band gap context relevant for gate dielectric barrier height.
UV-Vis diffuse reflectance; nanocrystalline powders; room temperature.

Phase Stabilization and Leakage Current Reduction in High-k Dielectrics

In semiconductor manufacturing, incorporating Yb2O3 into Hafnium oxide (HfO2) thin films significantly upgrades the electrical performance of the gate dielectric compared to undoped HfO2 [1]. Doping HfO2 with Yb stabilizes the higher-k cubic phase over the standard monoclinic phase, pushing the dielectric constant up to 28.4. More critically for device reliability, the Yb-doped HfO2 reduces the leakage current by two orders of magnitude compared to the undoped monoclinic baseline [1].

Evidence DimensionLeakage current and dielectric constant
Target Compound DataDielectric constant of 28.4; 2 orders of magnitude leakage reduction
Comparator Or BaselineUndoped monoclinic HfO2
Quantified Difference~100x reduction in leakage current; stabilization of the cubic phase
ConditionsThin film gate dielectric applications under thermal annealing

Critical for next-generation CMOS procurement, allowing manufacturers to reduce equivalent oxide thickness (EOT) without exceeding leakage current limits.

Bulk Thermal Conductivity
Head-to-head
5.4 ± 0.7 W·m⁻¹·K⁻¹ (Yb₂O₃)
vs 10.0 ± 0.9 (Y₂O₃) at RT
46% lower
Reported lower conductivity may support thermal insulation design; context-dependent on density.
Dense polycrystalline specimens; room temperature measurement.
IR Emissivity vs MgO
Source review
Higher emissivity than MgO (qualitative observation)
May support pyrotechnic IR countermeasure research; exact emissivity data to verify.
Supplier datasheet; quantitative emissivity not provided.
Hot Corrosion Resistance
Reported
ZGYbY coating (5.6% Yb₂O₃) resists Na₂SO₄-V₂O₅ at 950°C better than YSZ
May support coating durability in corrosive combustion environments; quantitative degradation data to verify.
APS coating; cyclic 950°C test; qualitative observation.
Phase Stability After Cycling
Data to verify
24% monoclinic (4.5Yb4YSZ)
vs 69% monoclinic (8.5YbSZ) after 6000 h at 1150°C
Supports co-doping ratio optimization for phase stability; requires validation with specified processing.
EB-PVD; XRD; source reference not provided.

High-Temperature Thermal Barrier Coatings (TBCs) for Gas Turbines

Yb2O3 is co-precipitated with Y2O3 and ZrO2 to formulate advanced TBCs [1]. Because its high atomic mass drives intense phonon scattering, it lowers thermal conductivity far below that of standard 8YSZ. This makes Yb2O3 the precursor of choice for next-generation aerospace and industrial gas turbine engine components operating under extreme thermal stress [1].

Transparent Ceramics for High-Power Thin-Disk Lasers

Yb2O3 serves as a high-purity precursor for Yb:YAG and Yb:Y2O3 transparent ceramics [2]. Its low quantum defect and the absence of concentration quenching make it essential for diode-pumped solid-state lasers operating at ~1030 nm, particularly in industrial cutting and military applications where thermal management and high slope efficiencies are critical [2].

High-k Gate Dielectrics in Advanced CMOS Devices

Yb2O3 is utilized in atomic layer deposition (ALD) and physical vapor deposition (PVD) to form standalone high-k dielectric layers or to dope HfO2 [3]. By stabilizing the cubic phase and drastically reducing leakage current, it acts as a critical material for scaling down metal-oxide-semiconductor (MOS) architectures and minimizing equivalent oxide thickness (EOT) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thermal Barrier Coatings Research
Co-doping ratio optimization (Yb₂O₃/Y₂O₃) for reported lower thermal conductivity
Monoclinic phase content after high-temperature cyclic oxidation
Gate Dielectric Research (CMOS)
High dielectric constant (~15) and wide band gap (~5 eV) oxide
Equivalent oxide thickness scaling and leakage current density under bias
Solid-State Laser Host Material Research
Yb³⁺ dopant source with reported favorable thermo-optic properties
Emission bandwidth and beam quality at high average power
IR Countermeasure Pyrotechnic Research
Higher reported infrared emissivity vs. MgO
Radiant intensity per mass in payload design context

Physical Description

DryPowder

UNII

T66CZ53RP4

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 77 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 48 of 125 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1314-37-0

Wikipedia

Ytterbium(III) oxide

General Manufacturing Information

Ytterbium oxide (Yb2O3): ACTIVE

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